Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate
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Overview
Description
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate is a chemical compound known for its pharmacological properties, particularly as a diuretic. It inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This action results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate involves several steps. One common method includes the reaction of 2,3-dichlorophenol with 2-(methoxymethyl)butanoyl chloride in the presence of a base to form the intermediate 2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenol. This intermediate is then reacted with sodium acetate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on ion transport and cellular processes.
Medicine: Investigated for its diuretic properties and potential therapeutic uses in conditions like hypertension and edema.
Mechanism of Action
The compound exerts its effects by inhibiting the symport of sodium, potassium, and chloride ions in the renal tubules. This inhibition disrupts the reabsorption of these ions, leading to increased excretion and diuresis. The molecular targets include the sodium-potassium-chloride cotransporter, which plays a crucial role in maintaining electrolyte balance and fluid homeostasis .
Comparison with Similar Compounds
Similar Compounds
Ethacrynic Acid: Another diuretic with a similar mechanism of action but different chemical structure.
Furosemide: A widely used loop diuretic with a different molecular structure but similar pharmacological effects.
Bumetanide: Another loop diuretic with a similar mode of action but distinct chemical properties.
Uniqueness
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methoxymethyl group and dichloro substitution pattern contribute to its potency and selectivity as a diuretic .
Properties
IUPAC Name |
sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O5.Na/c1-3-8(6-20-2)14(19)9-4-5-10(13(16)12(9)15)21-7-11(17)18;/h4-5,8H,3,6-7H2,1-2H3,(H,17,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXAYDXOCKKOW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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